

In Vitro Pharmacokinetics and Pharmacodynamics of Ceftazidime: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ceftazidime*

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Introduction

Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-negative bacteria, including *Pseudomonas aeruginosa*.^[1] Understanding its in vitro pharmacokinetic (PK) and pharmacodynamic (PD) properties is crucial for predicting its clinical efficacy and optimizing dosing regimens. This technical guide provides an in-depth overview of the in vitro behavior of ceftazidime, focusing on its mechanism of action, susceptibility testing, time-kill kinetics, and protein binding. Detailed experimental protocols and data summaries are presented to facilitate research and development in the field of antimicrobial agents.

Pharmacokinetics: In Vitro Data

The in vitro pharmacokinetic parameters of ceftazidime are essential for designing and interpreting pharmacodynamic studies. Key parameters include its stability in various media and its binding to plasma proteins.

Protein Binding

The extent of plasma protein binding influences the amount of free, microbiologically active drug available at the site of infection.^[2] Ceftazidime exhibits low protein binding.

Parameter	Value	Reference
Mean Protein Binding	21% (\pm 6%)	[3]
Unbound Fraction	~79%	[3]

Table 1: In Vitro Protein Binding of Ceftazidime

Pharmacodynamics: In Vitro Data

The in vitro pharmacodynamic properties of ceftazidime describe the relationship between drug concentration and its antibacterial effect. Key PD indices for ceftazidime, a beta-lactam antibiotic, are the minimum inhibitory concentration (MIC) and the time-dependent killing characteristics.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] MIC values for ceftazidime are determined against various bacterial isolates to assess its potency.

Organism	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)	Susceptibility Rate (%)	Reference
Pseudomonas aeruginosa (All)	2	8	96.3	[5]
Pseudomonas aeruginosa (MDR)	4	16	86.5	[6]
Enterobacteriaceae (All)	≤0.25	1	>99.9	[6]
Enterobacteriaceae (MDR)	0.25	1	99.2	[6]
Enterobacteriaceae (CRE)	0.5	2	97.5	[6]
Klebsiella pneumoniae (CZA-resistant)	-	-	-	[7]
Escherichia coli	(Geometric Mean)	-	>90 at 8 mg/L	[4]

Table 2: In Vitro Minimum Inhibitory Concentrations (MIC) of Ceftazidime against Various Bacterial Species. (MDR: Multi-drug Resistant; CRE: Carbapenem-Resistant Enterobacteriaceae; CZA: Ceftazidime-Avibactam)

Time-Kill Kinetics

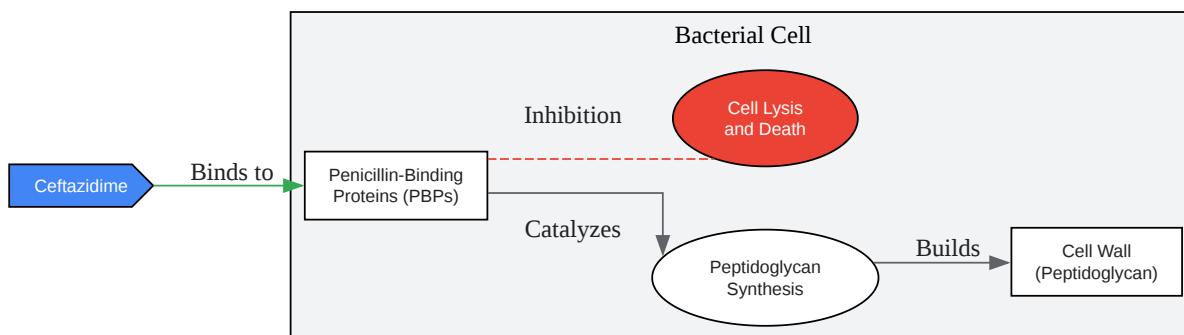
Time-kill assays provide detailed information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[8] Ceftazidime exhibits time-dependent killing, meaning its efficacy is best correlated with the duration the free drug concentration remains above the MIC (%fT>MIC).[9]

Organism	Ceftazidime Concentration	Time to $\geq 3\text{-log}_{10}$ kill (hours)	Regrowth at 24h	Reference
Enterobacteriaceae	4 x MIC	6	Observed in some isolates	[10]
Pseudomonas aeruginosa	4 x MIC	>6 (for 3 of 6 isolates a 2- \log_{10} reduction was seen at 6h)	Observed in some isolates	[10]

Table 3: Summary of In Vitro Time-Kill Kinetics for Ceftazidime.

Mechanism of Action

Ceftazidime is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[11] Its primary targets are the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[12] By binding to and inactivating these proteins, particularly PBP-3 in Gram-negative bacteria, ceftazidime disrupts cell wall integrity, leading to cell lysis and death.[12]

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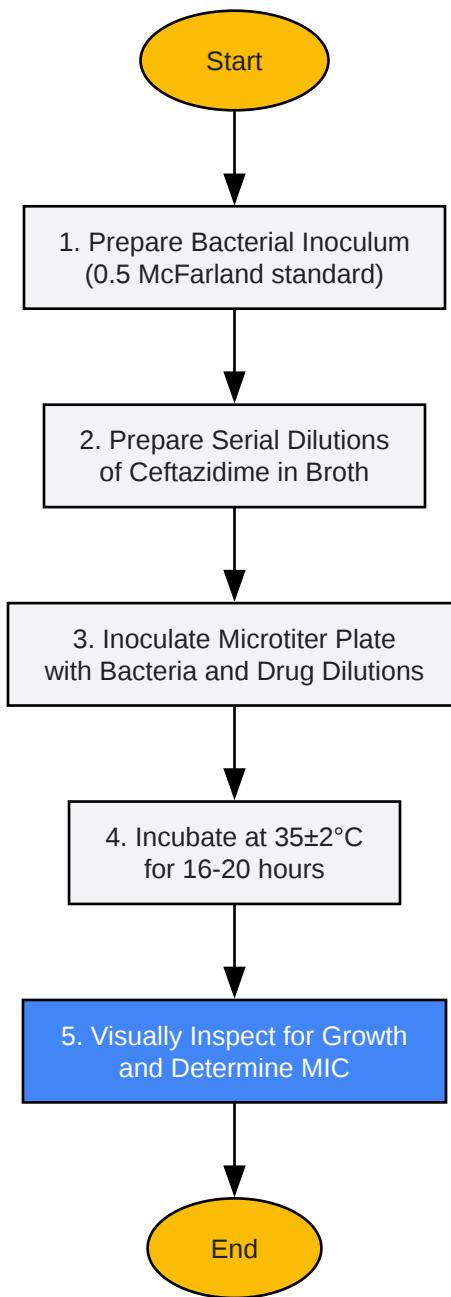
Mechanism of action of Ceftazidime.

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible in vitro data.

Minimum Inhibitory Concentration (MIC) Determination Protocol

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).



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Workflow for MIC determination.

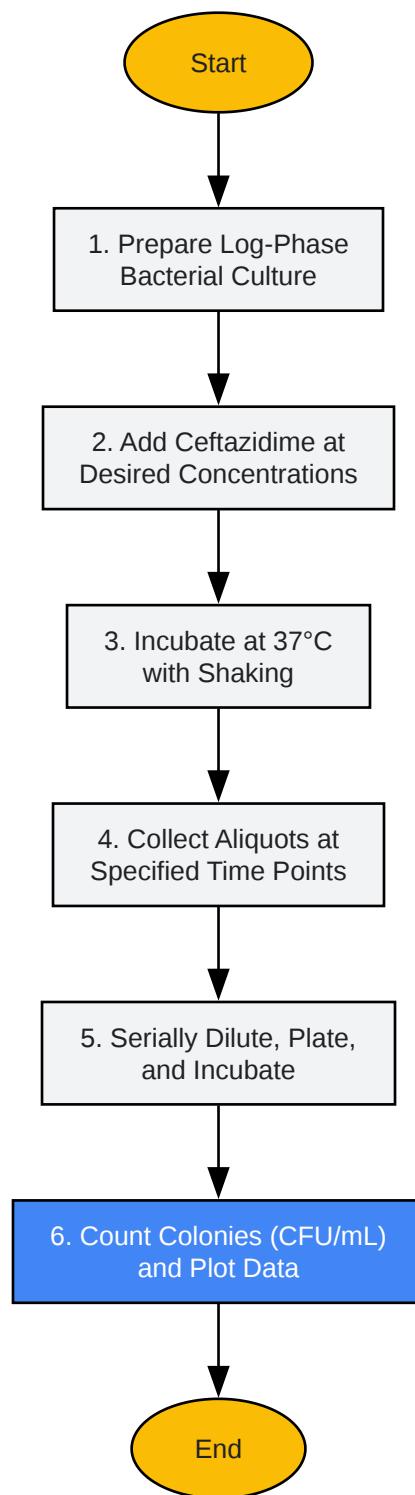
Methodology:

- Bacterial Isolate Preparation: Subculture the bacterial isolate on an appropriate agar medium and incubate overnight at 35±2°C.

- Inoculum Preparation: Prepare a direct colony suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.[13]
- Ceftazidime Dilution: Prepare a stock solution of ceftazidime. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain the desired concentration range.[14]
- Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
- Incubation: Incubate the microtiter plate at $35\pm2^\circ\text{C}$ for 16-20 hours in ambient air.[15]
- MIC Reading: The MIC is the lowest concentration of ceftazidime that completely inhibits visible growth of the organism as detected by the unaided eye.[15]

Time-Kill Assay Protocol

This protocol outlines the methodology for performing a time-kill kinetic study.



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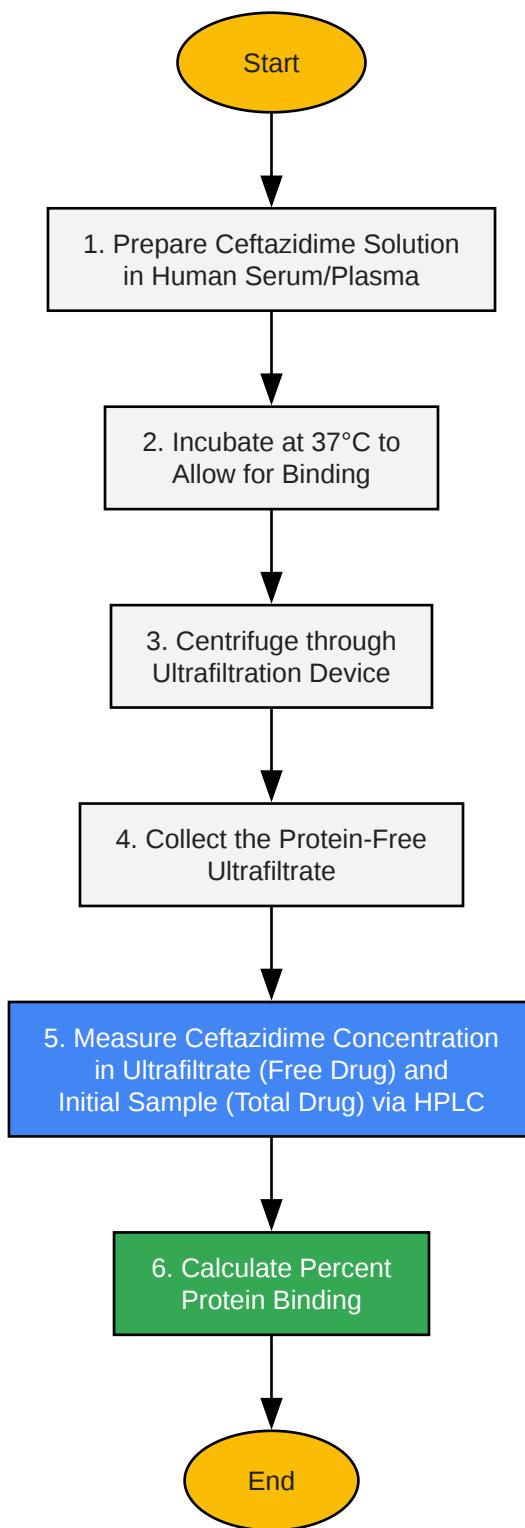
Workflow for a time-kill assay.

Methodology:

- Inoculum Preparation: Prepare a starting inoculum of approximately 5×10^5 to 1×10^6 CFU/mL in a suitable broth medium (e.g., CAMHB).
- Antibiotic Addition: Add ceftazidime at various concentrations, typically multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control without any antibiotic.[13]
- Incubation and Sampling: Incubate the cultures at $35\pm2^\circ\text{C}$, usually with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.[8]
- Viable Cell Counting: Perform serial dilutions of each aliquot in a neutralizing broth or saline. Plate the dilutions onto an appropriate agar medium.[8]
- Data Analysis: After incubation, count the number of colonies to determine the CFU/mL at each time point. Plot the \log_{10} CFU/mL versus time to generate the time-kill curves.

Protein Binding Assay Protocol (Ultrafiltration)

This protocol describes a common method for determining the extent of drug binding to plasma proteins.[16]



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Workflow for protein binding assay.

Methodology:

- Sample Preparation: Prepare solutions of ceftazidime at clinically relevant concentrations in pooled human serum or plasma.
- Incubation: Incubate the samples at 37°C for a sufficient time to reach binding equilibrium.
- Ultrafiltration: Transfer the incubated sample to an ultrafiltration device with a molecular weight cutoff that retains proteins (e.g., 10-30 kDa). Centrifuge according to the manufacturer's instructions to separate the protein-free ultrafiltrate.[17]
- Drug Concentration Measurement: Measure the concentration of ceftazidime in the initial serum sample (total drug concentration) and in the ultrafiltrate (free drug concentration) using a validated analytical method, such as high-performance liquid chromatography (HPLC).[18]
- Calculation: Calculate the percentage of protein binding using the following formula: % Protein Binding = [(Total Drug Concentration - Free Drug Concentration) / Total Drug Concentration] x 100

Conclusion

The in vitro pharmacokinetic and pharmacodynamic profile of ceftazidime demonstrates its potent activity against a wide range of Gram-negative pathogens. Its low protein binding and time-dependent bactericidal activity are key characteristics that inform its clinical use. The standardized protocols provided in this guide are intended to assist researchers in conducting further investigations to better understand and utilize this important antimicrobial agent in the face of evolving bacterial resistance.

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- To cite this document: BenchChem. [In Vitro Pharmacokinetics and Pharmacodynamics of Ceftazidime: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8180308#pharmacokinetics-and-pharmacodynamics-of-ceftazidime-in-vitro>

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